molecular formula C17H18N2O3 B2531762 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034292-68-5

7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2531762
CAS No.: 2034292-68-5
M. Wt: 298.342
InChI Key: KDCPBNVOYRCWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic organic compound Its structure includes an indolizine ring system, which is a bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indolizine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: Methoxy, oxo, and carboxamide groups can be introduced through specific reactions such as methylation, oxidation, and amidation, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indolizine ring.

    Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indolizine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties. The presence of the indolizine ring system suggests it might interact with biological targets, possibly serving as a lead compound for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its functional groups might impart specific properties that are useful in various industrial applications.

Mechanism of Action

The mechanism of action of 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function in biological systems.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Indolizine Derivatives: Compounds with similar indolizine ring structures.

    Methoxy-Substituted Compounds: Molecules with methoxy groups that might have similar chemical properties.

    Carboxamide-Containing Compounds: Compounds with carboxamide groups that could have comparable biological activities.

Uniqueness

The uniqueness of 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide lies in its specific combination of functional groups and the indolizine ring system

Properties

IUPAC Name

7-methoxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-5-3-6-12(9-11)18-17(21)16-13-7-4-8-19(13)15(20)10-14(16)22-2/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCPBNVOYRCWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3CCCN3C(=O)C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.